molecular formula C19H20N2O5S B2976388 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946368-37-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2976388
CAS No.: 946368-37-2
M. Wt: 388.44
InChI Key: VLZLHQZPPNZASA-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxine scaffold linked to a 1-acetyl-1,2,3,4-tetrahydroquinoline moiety via a sulfonamide bridge. The compound’s structural uniqueness lies in the acetylated tetrahydroquinoline group, which distinguishes it from simpler benzodioxine sulfonamides.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-13(22)21-8-2-3-14-11-15(4-6-17(14)21)20-27(23,24)16-5-7-18-19(12-16)26-10-9-25-18/h4-7,11-12,20H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZLHQZPPNZASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety and a benzodioxine sulfonamide group. The molecular formula is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological properties.

While specific mechanisms for this compound remain under investigation, related quinoline derivatives have demonstrated various biological activities through enzyme inhibition and receptor modulation. The sulfonamide group is known for its ability to interact with enzymes and receptors, potentially leading to altered cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity
Quinoline derivatives are often explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities by inhibiting the growth of specific pathogens.

2. Antitumor Properties
The potential antitumor activity of this compound has been highlighted in various studies. It may exert cytotoxic effects on cancer cells through apoptosis induction or cell cycle arrest mechanisms.

3. Enzyme Inhibition
Similar compounds have shown moderate inhibitory activity against specific kinases involved in cellular signaling pathways. This suggests that this compound could serve as a lead compound for developing kinase inhibitors.

Case Studies

  • Anticancer Activity : A study published in "Bioorganic & Medicinal Chemistry" explored the anticancer potential of related quinoline derivatives. The findings indicated that these compounds could inhibit cancer cell proliferation through various pathways .
  • Antimicrobial Studies : Research conducted on similar compounds revealed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of Gram-positive bacteria
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionModerate inhibition of kinase enzymes

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound is compared to structurally related sulfonamides bearing the 1,4-benzodioxine core (Table 1). Key differences arise in the substituent groups attached to the sulfonamide nitrogen, which influence physicochemical properties and bioactivity.

Table 1: Structural and Molecular Comparison of Benzodioxine Sulfonamides

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activity References
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl Not provided† Not provided† Unknown (structural focus)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3) 4-methylbenzenesulfonyl C₁₅H₁₅NO₄S 305 Antibacterial (Gram+/Gram- strains)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide 4-fluorobenzenesulfonyl C₁₃H₁₀FNO₄S 307.29* Structural data reported
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl-5-(2-pyridinyl)-1,2,4-triazolyl-sulfanyl C₂₀H₂₀N₆O₃S₂ 468.54* Not reported (complex substituent)

Structural Analysis and Crystallography

The SHELX software suite () is widely used for small-molecule crystallography, including sulfonamide derivatives . For example, the fluorobenzenesulfonamide analog () was structurally characterized using similar methods, revealing planar benzodioxine-sulfonamide conformations critical for intermolecular interactions .

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